molecular formula C9H16N2O3 B13727590 (Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate

(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate

Katalognummer: B13727590
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: XQCRHEUVOSVKAA-VURMDHGXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an acetamido group, a dimethylamino group, and an ethyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate typically involves the reaction of ethyl acrylate with acetamide and dimethylamine under specific conditions. One common method is the asymmetric hydrogenation of the corresponding methyl ester, methyl (Z)-2-acetamido-3-(dimethylamino)acrylate, using rhodium catalysts with available amidophosphite ligands . This reaction is characterized by high enantioselectivity and complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The acetamido and dimethylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of (Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate involves its interaction with specific molecular targets and pathways. The acetamido and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to modifications that affect their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ethyl ester group differentiates it from similar compounds and influences its solubility and interaction with other molecules.

Eigenschaften

Molekularformel

C9H16N2O3

Molekulargewicht

200.23 g/mol

IUPAC-Name

ethyl (Z)-2-acetamido-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C9H16N2O3/c1-5-14-9(13)8(6-11(3)4)10-7(2)12/h6H,5H2,1-4H3,(H,10,12)/b8-6-

InChI-Schlüssel

XQCRHEUVOSVKAA-VURMDHGXSA-N

Isomerische SMILES

CCOC(=O)/C(=C/N(C)C)/NC(=O)C

Kanonische SMILES

CCOC(=O)C(=CN(C)C)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.